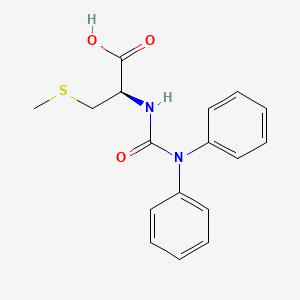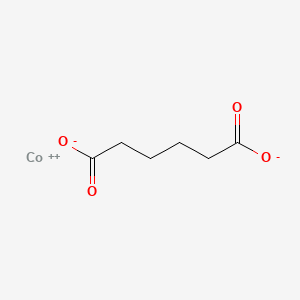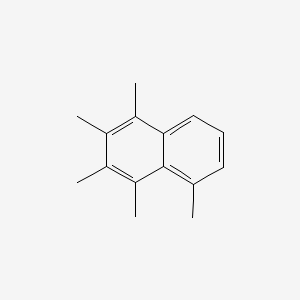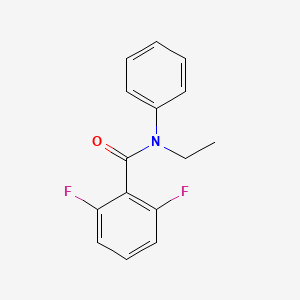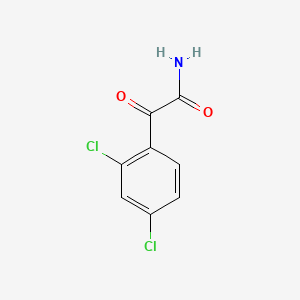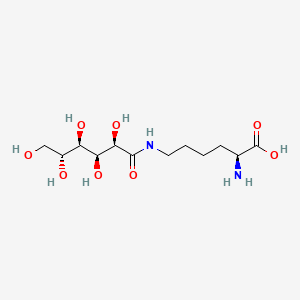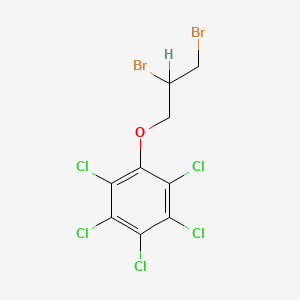
Pentachloro(2,3-dibromopropoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentachloro(2,3-dibromopropoxy)benzene is a halogenated aromatic compound with the chemical formula C9H5Br2Cl5O. It is characterized by the presence of five chlorine atoms and two bromine atoms attached to a benzene ring, along with a propoxy group. This compound is known for its stability and resistance to degradation, making it of interest in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentachloro(2,3-dibromopropoxy)benzene typically involves the halogenation of a suitable precursor. One common method is the bromination of pentachlorophenol followed by the reaction with 2,3-dibromopropanol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective substitution of hydrogen atoms with bromine and chlorine atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes. These processes are carried out in reactors designed to handle highly reactive halogenating agents. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentachloro(2,3-dibromopropoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less halogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less halogenated benzene derivatives .
Wissenschaftliche Forschungsanwendungen
Pentachloro(2,3-dibromopropoxy)benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with halogenated aromatic structures.
Industry: It is used in the production of specialty chemicals, including flame retardants and pesticides.
Wirkmechanismus
The mechanism of action of Pentachloro(2,3-dibromopropoxy)benzene involves its interaction with biological molecules. The compound can bind to proteins and enzymes, disrupting their normal function. The presence of multiple halogen atoms enhances its ability to penetrate cell membranes and interact with intracellular targets. The exact molecular pathways affected by this compound are still under investigation, but it is known to interfere with oxidative stress pathways and enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentachlorobenzene: A related compound with five chlorine atoms attached to a benzene ring.
Hexachlorobenzene: Contains six chlorine atoms and is known for its use as a fungicide.
2,3-Dibromopropoxybenzene: Similar structure but lacks the chlorine atoms.
Uniqueness
Pentachloro(2,3-dibromopropoxy)benzene is unique due to the combination of both bromine and chlorine atoms, which imparts distinct chemical and physical properties. This dual halogenation enhances its stability and reactivity compared to compounds with only one type of halogen atom .
Eigenschaften
CAS-Nummer |
42115-16-2 |
|---|---|
Molekularformel |
C9H5Br2Cl5O |
Molekulargewicht |
466.2 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-(2,3-dibromopropoxy)benzene |
InChI |
InChI=1S/C9H5Br2Cl5O/c10-1-3(11)2-17-9-7(15)5(13)4(12)6(14)8(9)16/h3H,1-2H2 |
InChI-Schlüssel |
ICFSXGHJHAOHRV-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CBr)Br)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14-Hydroxy-6-methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-3-one](/img/structure/B12642592.png)
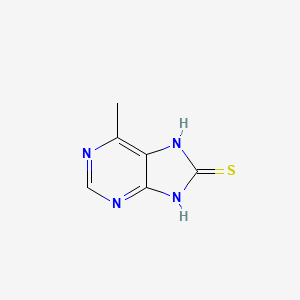



![5-Benzocyclooctenol, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12642628.png)
